molecular formula C14H19N3O4 B7154131 N-[1-[2-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)acetyl]piperidin-3-yl]acetamide

N-[1-[2-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)acetyl]piperidin-3-yl]acetamide

Cat. No.: B7154131
M. Wt: 293.32 g/mol
InChI Key: REPMZFWBRFZQLY-UHFFFAOYSA-N
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Description

N-[1-[2-(2,4-dioxo-3-azabicyclo[310]hexan-3-yl)acetyl]piperidin-3-yl]acetamide is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

N-[1-[2-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)acetyl]piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-8(18)15-9-3-2-4-16(6-9)12(19)7-17-13(20)10-5-11(10)14(17)21/h9-11H,2-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPMZFWBRFZQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)CN2C(=O)C3CC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)acetyl]piperidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the piperidinyl and acetamide groups. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)acetyl]piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-[1-[2-(2,4-dioxo-3-azabicyclo[31

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it can interact with specific molecular targets.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[1-[2-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)acetyl]piperidin-3-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic molecules with acetamide and piperidinyl groups. Examples might include derivatives with different substituents on the bicyclic core or variations in the acetamide group.

Uniqueness

What sets N-[1-[2-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)acetyl]piperidin-3-yl]acetamide apart is its specific combination of functional groups and the unique structure of its bicyclic core. This combination may confer unique properties, such as specific binding affinities or reactivity patterns, that are not seen in other similar compounds.

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